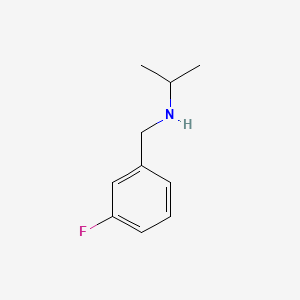

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)-

CAS No.: 90389-87-0

Cat. No.: VC3775428

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90389-87-0 |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | N-[(3-fluorophenyl)methyl]propan-2-amine |

| Standard InChI | InChI=1S/C10H14FN/c1-8(2)12-7-9-4-3-5-10(11)6-9/h3-6,8,12H,7H2,1-2H3 |

| Standard InChI Key | LULJUYVORLDSFI-UHFFFAOYSA-N |

| SMILES | CC(C)NCC1=CC(=CC=C1)F |

| Canonical SMILES | CC(C)NCC1=CC(=CC=C1)F |

Introduction

Chemical Structure and Identification

Chemical Identity and Nomenclature

Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- is known by several synonyms in chemical databases and literature. The compound can be referred to using various naming conventions:

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | N-(3-fluorobenzyl)propan-2-amine |

| Common Name | 3-fluoro-N-(1-methylethyl)-benzenemethanamine |

| Alternative Names | N-(3-fluorophenylmethyl)isopropylamine |

| (3-fluorophenyl)methylamine |

The hydrochloride salt of this compound is identified in chemical databases with specific registry numbers, including 90389-43-8 and 90389-87-0 .

Physical and Chemical Properties

Basic Physical Properties

The physical properties of Benzenemethanamine, 3-fluoro-N-(1-methylethyl)- can be compared with similar compounds for which data is available. The hydrochloride salt has the following properties:

Synthesis and Preparation Methods

Purification Methods

The compound can likely be purified through conventional methods such as:

-

Recrystallization of the hydrochloride salt

-

Column chromatography of the free base

-

Distillation under reduced pressure for the free base

Chemical Reactivity

Functional Group Reactivity

The reactivity of this compound is determined by its three main functional groups:

-

The fluorine substituent on the benzene ring, which affects the electronic distribution

-

The secondary amine group, which can participate in numerous reactions

-

The aromatic benzene ring, which can undergo electrophilic aromatic substitution

As a secondary amine, this compound would be expected to undergo typical amine reactions such as:

| Reaction Type | Expected Outcome |

|---|---|

| Acylation | Formation of amides |

| Alkylation | Formation of tertiary amines |

| Reaction with aldehydes/ketones | Formation of imines |

| Oxidation | Formation of hydroxylamine derivatives |

Structural Relationships to Similar Compounds

Comparison with Related Benzenemethanamines

Several related compounds provide context for understanding the properties of this specific fluorinated derivative:

Structure-Activity Relationships

The presence of the fluorine atom at the 3-position of the benzene ring likely affects the compound's:

-

Lipophilicity

-

Metabolic stability

-

Binding affinity to potential biological targets

-

Acidity of the benzylic protons

These modifications can significantly alter the biological activity compared to the non-fluorinated analog. The specific positioning of the fluorine atom at the 3-position (meta) rather than 2- or 4-position would have distinct electronic effects on the aromatic system.

Analytical Methods for Identification

Chromatographic Analysis

The compound can likely be analyzed using standard analytical techniques including:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

Spectroscopic Analysis

Identification and characterization would typically involve:

-

Mass Spectrometry (MS) with expected molecular ion peak at m/z 167 for the free base

-

Infrared Spectroscopy (IR) showing characteristic N-H stretching bands

-

Nuclear Magnetic Resonance (NMR) with distinctive patterns for the aromatic, benzylic, and isopropyl protons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume